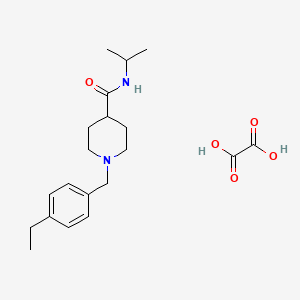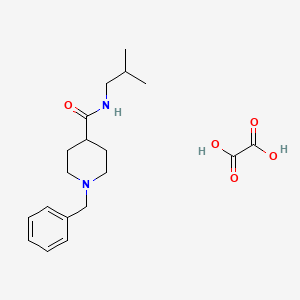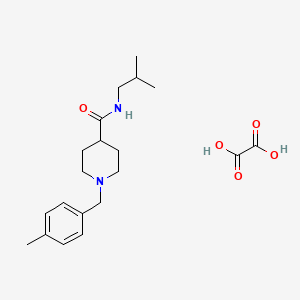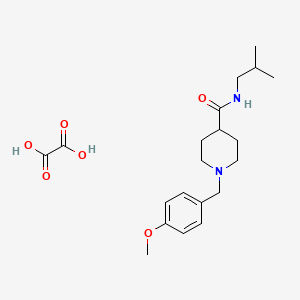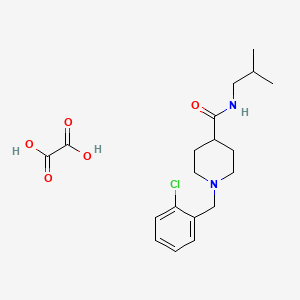
1-(4-fluorobenzyl)-N-isobutyl-4-piperidinecarboxamide oxalate
Übersicht
Beschreibung
1-(4-fluorobenzyl)-N-isobutyl-4-piperidinecarboxamide oxalate is a chemical compound that belongs to the class of piperidine derivatives. This compound has been extensively studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 1-(4-fluorobenzyl)-N-isobutyl-4-piperidinecarboxamide oxalate involves the selective inhibition of DAT. DAT is a protein that is responsible for the reuptake of dopamine from the synapse back into the presynaptic neuron. By inhibiting DAT, this compound increases the levels of extracellular dopamine in the brain, leading to various physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are related to its mechanism of action. The increase in extracellular dopamine levels in the brain leads to various effects, such as increased locomotor activity, reward-seeking behavior, and reinforcement of drug-seeking behavior. This compound has also been shown to have anxiolytic and antidepressant effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(4-fluorobenzyl)-N-isobutyl-4-piperidinecarboxamide oxalate in lab experiments is its selectivity for DAT. This compound has been shown to have minimal effects on other neurotransmitter transporters, making it a useful tool for studying the role of DAT in the brain. However, one of the limitations of using this compound is its potential for abuse. This compound has been shown to have reinforcing effects in animal models, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-(4-fluorobenzyl)-N-isobutyl-4-piperidinecarboxamide oxalate. One of the most promising directions is the development of new drugs that target DAT, based on the structure of this compound. This approach may lead to the development of more selective and effective drugs for the treatment of various neurological disorders. Another direction is the study of the long-term effects of this compound on the brain, including its potential for inducing neurotoxicity and addiction. Finally, the use of this compound in combination with other drugs may lead to new insights into the mechanisms of drug addiction and drug abuse.
Wissenschaftliche Forschungsanwendungen
1-(4-fluorobenzyl)-N-isobutyl-4-piperidinecarboxamide oxalate has been studied for its potential applications in various scientific research areas. One of the most promising applications is in the field of neuroscience, where it has been used as a tool for studying the role of the dopamine transporter (DAT) in the brain. This compound has been shown to selectively inhibit the reuptake of dopamine by DAT, leading to an increase in extracellular dopamine levels in the brain. This effect has been used to study the mechanisms of action of drugs that target DAT, such as cocaine and amphetamines.
Eigenschaften
IUPAC Name |
1-[(4-fluorophenyl)methyl]-N-(2-methylpropyl)piperidine-4-carboxamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O.C2H2O4/c1-13(2)11-19-17(21)15-7-9-20(10-8-15)12-14-3-5-16(18)6-4-14;3-1(4)2(5)6/h3-6,13,15H,7-12H2,1-2H3,(H,19,21);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCFUPWLJNGHGJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1CCN(CC1)CC2=CC=C(C=C2)F.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[3-(benzyloxy)benzyl]-N-(2-methoxyethyl)-4-piperidinecarboxamide](/img/structure/B3949889.png)
![1-benzyl-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide oxalate](/img/structure/B3949895.png)
![1-[4-(benzyloxy)benzyl]-N-(2-methoxyethyl)-4-piperidinecarboxamide](/img/structure/B3949898.png)
![N-[2-(4-morpholinyl)ethyl]-1-(2-pyridinylmethyl)-4-piperidinecarboxamide oxalate](/img/structure/B3949901.png)

